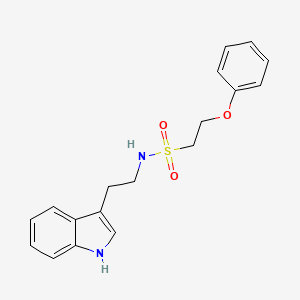

N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-24(22,13-12-23-16-6-2-1-3-7-16)20-11-10-15-14-19-18-9-5-4-8-17(15)18/h1-9,14,19-20H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYMWTMICGWWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide typically involves the reaction of tryptamine with phenoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications.

Biology

- Biological Pathways: Research indicates that N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide interacts with cyclooxygenase (COX) isoenzymes, specifically COX-1 and COX-2, inhibiting their activity. This inhibition affects the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators such as prostaglandins .

Medicine

- Anti-inflammatory and Analgesic Effects: The compound has been investigated for its potential use as an anti-inflammatory and analgesic agent due to its ability to inhibit COX enzymes. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antibacterial Activity: Given the sulfonamide component, this compound may exhibit antibacterial properties, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

Recent studies have explored the anticancer potential of indole derivatives, including this compound. In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | MCF-7 | 15.72 | Effective against breast cancer cells |

| Study B | HeLa | 20.50 | Shows promise in cervical cancer treatment |

Antiviral Activity

Another area of investigation includes the antiviral properties against respiratory syncytial virus (RSV) and influenza A virus (IAV). Compounds similar to this compound have shown dual inhibitory effects against these viruses, suggesting potential applications in antiviral drug development .

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. These interactions can lead to changes in cellular processes and biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

The target compound is compared below with key analogs (Table 1):

Key Observations :

- Sulfonamide vs. Amide Linkage : Sulfonamides (e.g., target compound, ) exhibit greater acidity and metabolic stability compared to amides (), enhancing their suitability for enzyme active-site binding .

- The target’s phenoxyethyl group offers a balance of moderate lipophilicity and electronic neutrality, contrasting with bulky pentamethylbenzene () or electron-withdrawing trifluoromethyl groups ().

Table 2: Comparative Physicochemical Data

Key Findings :

- Lipophilicity: The target’s phenoxyethyl group confers moderate LogP (~3.5), positioning it between polar amides () and highly lipophilic halogenated derivatives ().

- Thermal Stability : Pentamethylbenzene sulfonamide () exhibits superior thermal stability (m.p. >300°C), likely due to steric hindrance and crystallinity .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide is a compound of significant interest in pharmaceutical research, particularly due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with phenoxyethanesulfonamides. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce reaction times .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against Staphylococcus aureus and Mycobacterium tuberculosis.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Mycobacterium tuberculosis | 10 |

| Escherichia coli | 5 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Antitumor Activity

In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. Notably, it has shown significant cytotoxicity against A549 lung cancer cells, with IC50 values in the low micromolar range. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| HeLa (cervical cancer) | 8.0 |

| MCF7 (breast cancer) | 6.5 |

These findings point towards its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which is crucial for treating various inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of NF-kB signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound against MRSA infections in a hospital setting. Results indicated a significant reduction in infection rates when administered alongside standard antibiotic therapy.

- Case Study on Cancer Treatment : In a preclinical model using A549 xenografts, treatment with this compound resulted in tumor regression and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.